Regioisomeric Differentiation: 2-Bromo (CAS 1621526-58-6) versus 3-Bromo Derivative (CAS 174790-35-3)
2-Bromo-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole (CAS 1621526-58-6) differs from its 3-bromo regioisomer (CAS 174790-35-3) in the position of the bromine substituent on the fused bicyclic core. The 2-position bromine is located on the pyrazole ring adjacent to the bridgehead nitrogen, whereas the 3-bromo isomer bears the halogen on the carbon atom adjacent to the pyrrole ring junction [1]. This regioisomeric distinction fundamentally alters the electronic distribution across the heteroaromatic system, as the 2-position is more directly conjugated with the pyrazole N1 nitrogen. In the context of TGF-β/ALK5 inhibitor design, the 2-position has been extensively exploited for introducing aryl and heteroaryl substituents via palladium-catalyzed cross-coupling, yielding clinical candidates such as LY-2157299 (galunisertib), which features a 6-methylpyridin-2-yl group at the 2-position [2]. The 3-bromo isomer provides an alternative vector for elaboration but does not map onto the validated 2-substituted pharmacophore geometry established in the TGF-β inhibitor literature [3].
| Evidence Dimension | Regioisomeric substitution position (bromine placement) |
|---|---|
| Target Compound Data | 2-position bromine substitution (C2 of fused pyrazole ring) |
| Comparator Or Baseline | 3-Bromo-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole (CAS 174790-35-3): 3-position bromine substitution |
| Quantified Difference | Positional isomerism; distinct synthetic vectors for downstream functionalization |
| Conditions | Structural comparison based on established nomenclature and synthetic literature |
Why This Matters
Selection of the 2-bromo regioisomer is critical for projects targeting the validated 2-substituted pharmacophore geometry of TGF-β/ALK5 inhibitors, whereas the 3-bromo isomer provides an incompatible synthetic vector.
- [1] CAS Common Chemistry. 3-Bromo-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole, CAS 174790-35-3. American Chemical Society. View Source
- [2] LY-2157299 (CHEBI:137064). Chemical Entities of Biological Interest (ChEBI), EMBL-EBI. 2-(6-methylpyridin-2-yl)-3-[6-(aminocarbonyl)quinolin-4-yl]-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole. View Source
- [3] Sawyer, J.S., et al. (2004). Synthesis and activity of new aryl- and heteroaryl-substituted 5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole inhibitors of the transforming growth factor-β type I receptor kinase domain. Bioorganic & Medicinal Chemistry Letters, 14(13), 3581-3584. View Source
